2-bromo-4-{(Z)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate
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Overview
Description
2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-6-METHOXY-4-[(Z)-(6-METHYL-3,7-DIOXO-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- 2-BROMO-4-[(Z)-(2-(4-ETHOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]-6-METHOXYPHENYL ACETATE
Uniqueness
The uniqueness of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the thiazolo[3,2-b][1,2,4]triazinylidene core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H22BrN3O6S |
---|---|
Molecular Weight |
572.4 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H22BrN3O6S/c1-4-9-34-17-7-5-15(6-8-17)11-19-23(31)27-25-29(28-19)24(32)21(36-25)13-16-10-18(26)22(35-14(2)30)20(12-16)33-3/h5-8,10,12-13H,4,9,11H2,1-3H3/b21-13- |
InChI Key |
RHHZPEIFWWNGMA-BKUYFWCQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=NC2=O |
Origin of Product |
United States |
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